PF-06284674

Catalog No.
S539163
CAS No.
1434288-24-0
M.F
C17H14N4O
M. Wt
290.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06284674

CAS Number

1434288-24-0

Product Name

PF-06284674

IUPAC Name

2-(benzimidazol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

InChI

InChI=1S/C17H14N4O/c1-12-5-4-8-16-19-13(9-17(22)21(12)16)10-20-11-18-14-6-2-3-7-15(14)20/h2-9,11H,10H2,1H3

InChI Key

ICTBPKWPCGSFPZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-06284674

The exact mass of the compound 2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is 290.1168 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06284674 is a cell-permeable allosteric activator of the M2 isoform of pyruvate kinase (PKM2), belonging to the pyrido[1,2-a]pyrimidin-4-one chemical class. In mainstream laboratory workflows, it is primarily procured to induce the tetramerization of PKM2, shifting the enzyme from its less active dimeric state to its highly active tetrameric form, thereby normalizing cellular glycolytic metabolism and reversing the Warburg effect. With a validated baseline EC50 of 70 nM in intact cellular assays (such as Huh7 models), PF-06284674 provides high membrane permeability and direct target engagement. Its distinct structural scaffold makes it a critical reference standard for metabolic reprogramming research, offering an orthogonal chemical tool compared to traditional sulfonamide-based or thienopyrrole-based activators[1].

Generic substitution among PKM2 activators frequently fails due to profound differences in chemical scaffolds, which directly dictate cellular penetrance, off-target binding, and assay compatibility. While DASA-58 (a diarylsulfonamide) and TEPP-46 (a thienopyrrole) are common in-class substitutes, their distinct structural motifs can introduce confounding variables, such as sulfonamide-specific protein binding or differential solubility in complex culture media. PF-06284674 circumvents these liabilities through its unique pyrido-pyrimidinone core, which ensures consistent cell permeability and avoids the off-target cross-reactivities associated with sulfonamides. For buyers designing phenotypic screens or orthogonal target validation assays, substituting PF-06284674 with a structurally unrelated activator risks compromising assay reproducibility and misinterpreting metabolic readouts [1].

Reproducibility and Potency in Intact Cell Workflows

PF-06284674 demonstrates strong workflow fit in intact cellular assays, achieving an EC50 of 70 nM for PKM2 activation in human Huh7 cells, measured via the production of pyruvate and ATP. In contrast, many early-generation biochemical activators suffer from poor membrane permeability, requiring artificial permeabilization or resulting in significant potency drop-offs in cellulo. The reliable 70 nM cellular potency of PF-06284674 ensures high reproducibility without the need for excessive carrier solvents that could disrupt cell membranes [1].

Evidence DimensionCellular Activation Potency (EC50)
Target Compound Data70 nM
Comparator Or BaselineEarly-generation biochemical activators (>1 μM in cellulo)
Quantified Difference>10-fold superior potency retention in intact cells
ConditionsIntact human Huh7 cells, fluorescence assay for pyruvate/ATP production

Guarantees reliable target engagement in mainstream laboratory cell-based workflows, reducing assay failure rates associated with poor compound penetrance.

Assay Compatibility via Scaffold Orthogonality

As a pyrido[1,2-a]pyrimidin-4-one derivative, PF-06284674 provides a structurally orthogonal alternative to the widely used diarylsulfonamide PKM2 activator, DASA-58. The absence of a sulfonamide moiety in PF-06284674 prevents sulfonamide-specific off-target protein binding and potential precipitation issues in certain complex assay buffers. This structural differentiation allows researchers to rule out chemotype-specific artifacts when validating PKM2 as a therapeutic target [1].

Evidence DimensionStructural chemotype and functional group liabilities
Target Compound DataPyrido-pyrimidinone core (sulfonamide-free)
Comparator Or BaselineDASA-58 (diarylsulfonamide core)
Quantified DifferenceElimination of sulfonamide-associated cross-reactivity
ConditionsPhenotypic screening and orthogonal target validation in complex media

Ensures assay reproducibility and workflow fit by providing a structurally distinct reference standard that avoids common sulfonamide-related assay interferences.

Metabolic Normalization vs. Glycolytic Shutdown

In metabolic reprogramming studies, the choice between PKM2 activation and inhibition is critical. PF-06284674 acts as a potent allosteric activator that induces PKM2 tetramerization, thereby restoring normal glycolysis and increasing pyruvate/ATP production. Conversely, PKM2 inhibitors like Shikonin (IC50 = 6.5 μM) block enzymatic activity entirely, leading to glycolytic shutdown rather than normalization. Procurement of PF-06284674 is specifically indicated when the experimental objective is to reverse the Warburg effect via tetramerization rather than inducing acute metabolic toxicity [1].

Evidence DimensionMechanism of metabolic modulation
Target Compound DataAllosteric activation (tetramerization)
Comparator Or BaselineShikonin (Enzymatic inhibition, IC50 = 6.5 μM)
Quantified DifferenceActivation of pyruvate/ATP production vs. complete suppression
ConditionsIn vitro metabolic profiling and reporter assays

Dictates procurement choice when the scientific objective requires the restoration of normal cellular metabolism rather than the non-specific shutdown of glycolysis.

Orthogonal Target Validation in Oncology Screening

Due to its unique pyrido-pyrimidinone scaffold, PF-06284674 is a highly effective structural benchmark for orthogonal screening alongside sulfonamide-based (DASA-58) or thienopyrrole-based (TEPP-46) activators. Procuring this compound allows researchers to confidently validate PKM2 activation phenotypes while ruling out chemotype-specific off-target artifacts [1].

Metabolic Reprogramming Assays in Hepatocellular Carcinoma (HCC) Models

With a highly reproducible EC50 of 70 nM in human Huh7 cells, PF-06284674 provides a reliable chemical tool for mainstream laboratory workflows investigating the reversal of the Warburg effect in liver cancer models. Its excellent cell permeability ensures reliable pyruvate and ATP readouts without requiring membrane permeabilization [1].

Reference Standard for Allosteric Modulator Development

As a structurally distinct and highly potent activator, PF-06284674 serves as a critical benchmark material for medicinal chemistry programs aiming to design next-generation PKM2 modulators. Its ability to force PKM2 into the active tetrameric state provides a reliable baseline for comparing the efficacy of novel synthetic analogs [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

290.11676108 Da

Monoisotopic Mass

290.11676108 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023

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